1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine, also known as 4-BPEA, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound belongs to the class of arylalkylamines and has been found to exhibit interesting effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways. This results in the modulation of dopamine and other neurotransmitter systems, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine release in the brain, leading to increased locomotor activity and reward-related behaviors. It has also been found to enhance learning and memory in animal models. Additionally, this compound has been shown to have analgesic effects and to modulate immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine in laboratory experiments is its selectivity for TAAR1, which allows for the study of the specific effects of TAAR1 activation. However, one limitation is the lack of information on the long-term effects of this compound on the brain and other tissues.
Direcciones Futuras
Future research on 1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine could focus on its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders such as depression and schizophrenia. Additionally, further studies could investigate the long-term effects of this compound on the brain and other tissues, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine has been described in the literature. It involves the reaction of 4-bromoaniline with pyrazolo[1,5-a]pyridine-3-carbaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with ethyl chloroformate to obtain this compound.
Aplicaciones Científicas De Investigación
Research on 1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine has focused on its potential pharmacological properties, particularly its effects on the central nervous system. Studies have shown that this compound acts as a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues. TAAR1 is known to modulate the activity of dopamine and other neurotransmitters, and is involved in various physiological processes such as locomotor activity, reward, and cognition.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-12(13-5-7-15(17)8-6-13)18-10-14-11-19-20-9-3-2-4-16(14)20/h2-9,11-12,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUZSOMARYKSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.